

2-Methoxy-6(5H)-phenanthridinone basic properties

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Compound of Interest

Compound Name: 2-Methoxy-6(5H)-phenanthridinone

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An In-Depth Technical Guide to the Basic Properties of **2-Methoxy-6(5H)-phenanthridinone**

This guide provides a comprehensive technical overview of **2-Methoxy-6(5H)-phenanthridinone**, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, analytical characterization, and known biological significance, grounding all claims in authoritative references.

Introduction and Significance

2-Methoxy-6(5H)-phenanthridinone belongs to the phenanthridinone class, a tricyclic nitrogen-containing heterocyclic framework. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in bioactive natural alkaloids and synthetic compounds with a wide array of pharmacological activities.^{[1][2][3]} The parent compound, 6(5H)-phenanthridinone, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making this class of molecules a significant target in cancer therapy and other fields.^{[4][5][6]}

The 2-methoxy substitution on this core structure serves as a critical functional handle for further chemical modification, allowing for the synthesis of diverse derivatives. It is particularly noted as a precursor in the preparation of potential HIV-1 integrase inhibitors, highlighting its relevance in contemporary drug discovery programs.^{[7][8]} This guide will explore the fundamental properties that underpin its utility and potential.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **2-Methoxy-6(5H)-phenanthridinone** is essential for its application in experimental settings, from synthesis and purification to formulation and biological assays. While specific experimental data for the 2-methoxy derivative is sparse, the properties can be largely inferred from its parent compound, 6(5H)-phenanthridinone.

Property	Value / Description	Source
Molecular Formula	C ₁₄ H ₁₁ NO ₂	-
Molecular Weight	225.24 g/mol	-
CAS Number	1794810-85-7 (for Deuterated-d3)	[7]
Appearance	Typically a solid powder, ranging from white to light orange/yellow crystalline powder (inferred from parent compound).	[9][10]
Melting Point	~290-292 °C (for parent compound, 6(5H)-phenanthridinone).	[5][10]
Solubility	Insoluble in water; Soluble in DMSO (e.g., 5 mg/ml).	[5][8][10]
pKa (Predicted)	13.27 ± 0.20 (for parent compound).	[10][11]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended long-term storage at -20°C.	[6][7][8]

Synthesis and Methodologies

The synthesis of the phenanthridinone skeleton is a well-explored area of organic chemistry, with numerous strategies developed to construct this tricyclic system. These methods are generally applicable for producing substituted derivatives like **2-Methoxy-6(5H)-phenanthridinone**.

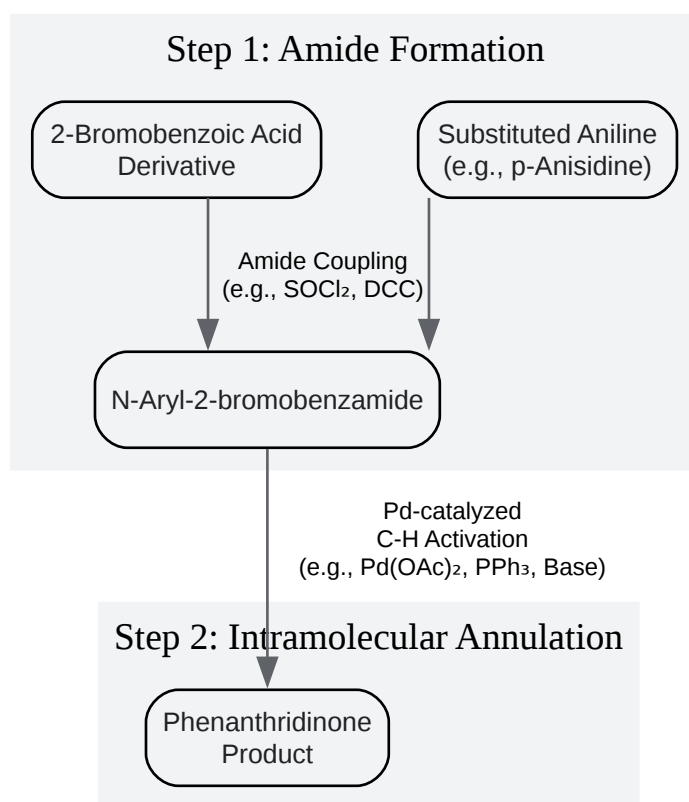
Common Synthetic Strategies

Modern synthetic approaches have moved beyond classical, often harsh methods to more efficient and versatile transition-metal-catalyzed reactions.^{[1][3]}

- **Palladium-Catalyzed Cross-Coupling Reactions:** This is a dominant strategy. It often involves the intramolecular C-H bond activation and annulation of N-substituted 2-bromobenzamides or the coupling of components like 2-halobenzoic acids with an appropriate amine partner.^{[12][13]} The use of palladium catalysts allows for high yields and good functional group tolerance.^{[1][12][14]}
- **Photochemical Cyclization:** Photo-mediated reactions, such as the photocyclization of benzanilides, provide an alternative, often metal-free, route to the phenanthridinone core.^{[1][15]} This method leverages UV irradiation to induce a 6π -electrocyclization.^[15]
- **Radical Cyclization:** Methods involving radical intermediates, promoted by initiators or thermal conditions, can also be employed for the intramolecular cyclization to form the phenanthridinone ring system.^{[1][3]}

Illustrative Synthetic Workflow

The following diagram illustrates a generalized palladium-catalyzed workflow for the synthesis of a phenanthridinone derivative, a common and robust method.



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Caption: Generalized Palladium-Catalyzed Synthesis of Phenanthridinones.

Experimental Protocol: Palladium-Catalyzed Annulation

This protocol is a representative example for the synthesis of a phenanthridinone skeleton, based on established literature procedures.^{[12][13]}

Objective: To synthesize a phenanthridinone derivative via intramolecular C-H activation.

Materials:

- N-Aryl-2-bromobenzamide (1.0 mmol)
- Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
- Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)

- Cesium Carbonate (Cs_2CO_3 , 2.0 mmol)
- Anhydrous Dimethylformamide (DMF, 10 mL)
- Argon or Nitrogen gas supply

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add the N-Aryl-2-bromobenzamide, Palladium(II) Acetate, Triphenylphosphine, and Cesium Carbonate.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF via syringe.
- Reaction: Stir the reaction mixture at 120 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) species (formed in situ) and the subsequent C-H activation step. The base (Cs_2CO_3) is crucial for the final reductive elimination and catalyst regeneration cycle.
- Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final phenanthridinone product.
 - Self-Validation: The purity and identity of the product must be confirmed by analytical techniques such as NMR, MS, and IR spectroscopy as described in the following section.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of **2-Methoxy-6(5H)-phenanthridinone**. The primary spectroscopic techniques are NMR, IR, and MS.[\[16\]](#)[\[17\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons in the deshielded region (typically 7.0-8.5 ppm). A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would appear around 3.8-4.0 ppm. A broad singlet for the N-H proton of the lactam ring would also be present, often further downfield.
- ¹³C NMR Spectroscopy: The carbon NMR would show signals for all 14 carbons. Key signals include the carbonyl carbon (C=O) of the lactam at ~160-165 ppm, the methoxy carbon at ~55-60 ppm, and a series of signals in the aromatic region (~110-150 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. Other significant peaks include C-O stretching for the methoxy group and C-H stretching for the aromatic rings.[4]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₄H₁₁NO₂ (195.0684 for the parent 6(5H)-phenanthridinone).[4][6]

Biological Activity and Therapeutic Potential

The phenanthridinone scaffold is a cornerstone of many biologically active molecules.[18]

Derivatives have demonstrated a wide spectrum of pharmacological properties.

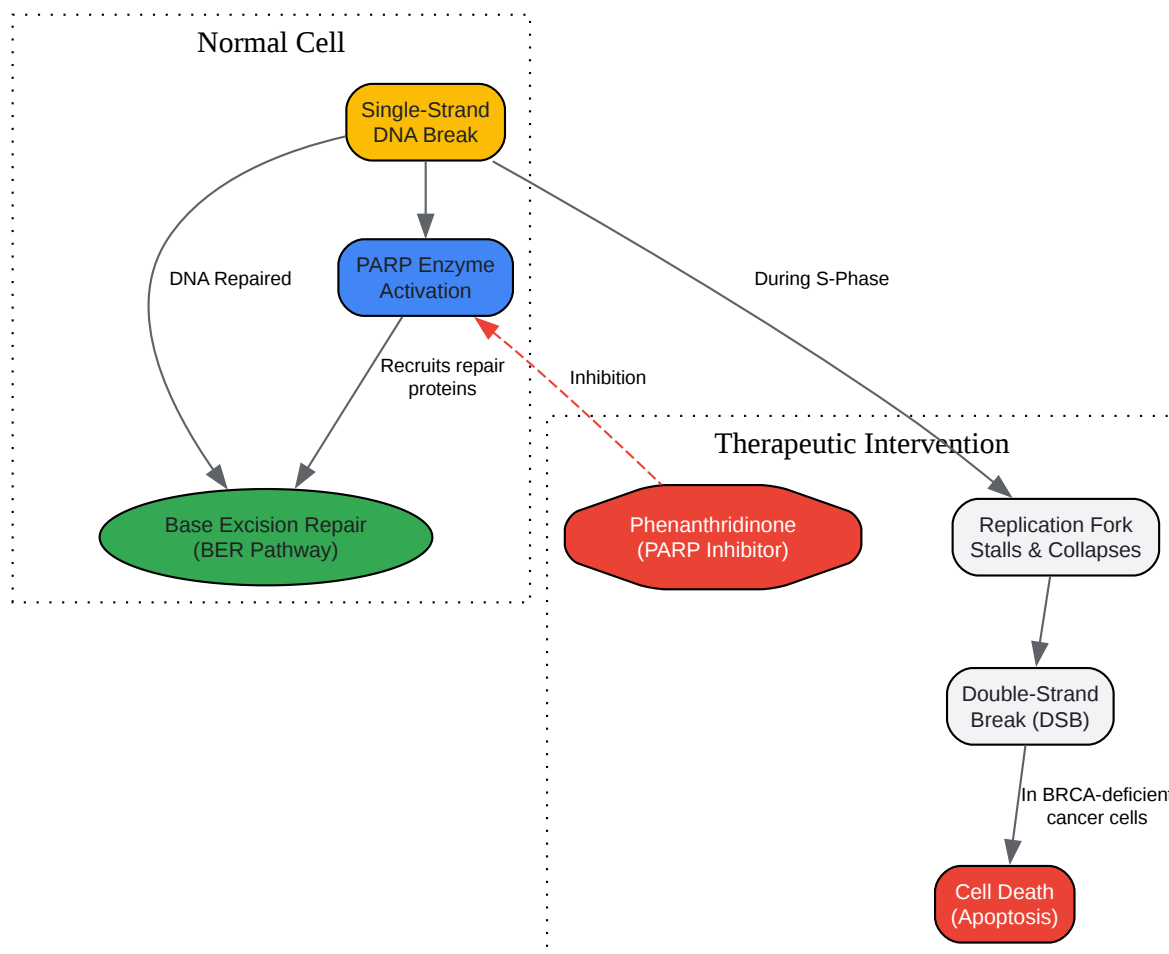
- PARP Inhibition: The most prominent activity of the phenanthridinone class is the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][4] PARP enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks.[6] In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
- Anticancer and Antiproliferative Activity: Beyond PARP inhibition, various phenanthridinone alkaloids and their analogues have shown potent anticancer and antileukemic properties.[2][19]
- Antiviral Activity: The core structure is being explored for antiviral applications. **2-Methoxy-6(5H)-phenanthridinone** itself is used in the preparation of potential HIV-1 integrase

inhibitors.[7][8]

- Anti-inflammatory and Immunosuppressive Effects: Some derivatives have been shown to reduce the transcription of pro-inflammatory cytokines like TNF- α and IL-2, indicating potential as anti-inflammatory or immunosuppressive agents.[4][6][19]

Mechanism of Action: PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA repair and how its inhibition can be therapeutically exploited in cancer.



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Caption: Role of PARP in DNA Repair and Mechanism of PARP Inhibitors.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **2-Methoxy-6(5H)-phenanthridinone** and its parent compounds.

- **Hazard Identification:** The parent compound, 6(5H)-phenanthridinone, is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][10]
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9] Work should be conducted in a well-ventilated fume hood.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[8] For long-term stability, storage at -20°C is recommended.[6]

Conclusion

2-Methoxy-6(5H)-phenanthridinone is a valuable heterocyclic compound built upon the pharmacologically significant phenanthridinone scaffold. Its basic properties, characterized by good thermal stability and solubility in common organic solvents, make it amenable to a variety of synthetic transformations. The robust synthetic routes available, particularly those employing palladium catalysis, allow for its efficient production. Its primary importance lies in its role as a versatile building block for developing novel therapeutic agents, from PARP inhibitors for oncology to potential antiviral compounds. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

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